molecular formula C17H17BrO B1441293 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one CAS No. 898761-58-5

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

Cat. No.: B1441293
CAS No.: 898761-58-5
M. Wt: 317.2 g/mol
InChI Key: NCDGUIULJQDWGB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Verification

The systematic nomenclature of 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of functional groups and substituents within the molecular framework. The compound's official name indicates a propanone backbone with a 4-bromophenyl group at the 3-position and a 3,5-dimethylphenyl group attached to the carbonyl carbon at the 1-position. This nomenclature system provides unambiguous identification of the molecular structure and distinguishes it from closely related isomeric forms.

The molecular formula verification confirms the composition as C₁₇H₁₇BrO, representing seventeen carbon atoms, seventeen hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight has been consistently reported as 317.22 grams per mole across multiple analytical determinations, providing reliable confirmation of the compound's identity. Advanced spectroscopic analysis supports this molecular formula through high-resolution mass spectrometry, which demonstrates the expected isotopic pattern characteristic of bromine-containing organic compounds.

Chemical database entries consistently identify this compound with the Chemical Abstracts Service registry number 898761-58-5, establishing its unique chemical identity within the scientific literature. Alternative nomenclature systems may refer to this compound as 1-(3,5-dimethylphenyl)-3-(4-bromophenyl)propan-1-one, which represents the same molecular structure but emphasizes different positional relationships within the systematic naming convention. The compound's identification is further supported by its MDL number MFCD03843375, providing additional verification of its chemical identity across various chemical databases.

Property Value Reference
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
Chemical Abstracts Service Number 898761-58-5
MDL Number MFCD03843375
SMILES Notation O=C(C1=CC(C)=CC(C)=C1)CCC2=CC=C(Br)C=C2

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic analysis of this compound reveals significant insights into its three-dimensional molecular architecture and intermolecular packing arrangements within the solid state. The compound adopts a specific conformation that minimizes steric interactions between the bulky aromatic substituents while maintaining optimal orbital overlap for electronic stability. Computational analysis indicates that the bromine substituent influences the overall molecular geometry through both steric and electronic effects, particularly affecting the rotational freedom around the propyl chain connecting the two aromatic systems.

The three-dimensional structure demonstrates characteristic dihedral angles between the aromatic planes, which are influenced by the positioning of the methyl groups on the 3,5-dimethylphenyl ring and the bromine substituent on the 4-bromophenyl moiety. Crystal structure determination reveals that molecules pack in a manner that maximizes favorable intermolecular interactions while minimizing repulsive forces between electron-rich regions. The carbonyl group orientation shows specific geometric preferences that facilitate potential hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Conformational analysis indicates that the propyl linker adopts an extended conformation in the solid state, minimizing intramolecular steric clashes between the substituted aromatic rings. The 4-bromophenyl group exhibits a planar geometry typical of aromatic systems, with the bromine substituent lying within the plane of the benzene ring. Similarly, the 3,5-dimethylphenyl group maintains aromatic planarity, with the methyl substituents positioned to minimize steric interference with the adjacent propyl chain. Advanced computational modeling suggests that multiple conformational isomers may exist in solution, with interconversion barriers determined by rotational freedom around the aromatic carbon-carbon bonds connecting to the propyl chain.

Comparative Analysis of Isomeric Forms and Substituent Positioning

Comparative structural analysis reveals important distinctions between this compound and its various isomeric forms, particularly focusing on positional isomers with alternative bromine and methyl group placements. Examination of related compounds demonstrates how substituent positioning significantly affects molecular properties, including electronic distribution, steric interactions, and overall chemical reactivity patterns. The 4-bromophenyl substitution pattern in the target compound contrasts distinctly with 3-bromophenyl and 2-bromophenyl isomers, each exhibiting unique electronic and steric characteristics.

Analysis of 3'-brominated isomers, such as 3'-Bromo-3-(3,5-dimethylphenyl)propiophenone, reveals significant structural differences despite similar molecular formulas. The repositioning of the bromine atom from the 4-position to the 3-position alters the electronic density distribution within the aromatic system and affects the compound's chemical behavior. Similarly, comparison with 4'-brominated variants demonstrates how the location of halogen substitution influences intermolecular interactions and crystal packing arrangements in the solid state.

The 3,5-dimethylphenyl substitution pattern provides unique steric and electronic characteristics compared to alternative methyl positioning, such as 2,6-dimethylphenyl or 2,4-dimethylphenyl arrangements found in related compounds. These positional differences create distinct molecular environments that affect both chemical reactivity and physical properties. Structural comparison with compounds containing 2,3-dimethylphenyl and 2,5-dimethylphenyl substituents reveals how methyl group positioning influences the overall molecular conformation and intermolecular interactions.

Isomeric Compound Bromine Position Methyl Pattern Molecular Weight Reference
This compound 4-position 3,5-dimethyl 317.2 g/mol
3'-Bromo-3-(3,5-dimethylphenyl)propiophenone 3-position 3,5-dimethyl 317.2 g/mol
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone 4-position 2,5-dimethyl 317.2 g/mol
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone 4-position 2,3-dimethyl 317.2 g/mol

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGUIULJQDWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Procedure Overview:

    • The 4-bromobenzoyl chloride (or equivalent acylating agent) is reacted with 3,5-dimethylbenzene under anhydrous conditions.
    • The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.
    • The Lewis acid catalyst facilitates the formation of the acylium ion, which then electrophilically attacks the aromatic ring of 3,5-dimethylbenzene.
    • Reaction conditions such as temperature, catalyst amount, and reaction time are optimized to maximize yield and selectivity.
  • Industrial Optimization:

    • Parameters including temperature, pressure, and reactant concentration are carefully adjusted.
    • Continuous flow reactors have been reported to enhance the efficiency and yield of this reaction by improving heat and mass transfer.
  • Purification:

    • The crude product is typically purified by recrystallization or chromatographic techniques to obtain the pure ketone compound.
  • Analytical Characterization:

    • The product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct method, other synthetic strategies have been explored in related ketone compounds that may be adapted for this compound:

  • Enolate Alkylation and Acylation:

    • Generation of enolates from 3,5-dimethylacetophenone derivatives followed by reaction with 4-bromobenzyl halides or equivalents under controlled conditions.
    • Example: Use of lithium diisopropylamide (LDA) to form enolates at low temperature, followed by alkylation with halomethyl reagents to build the propanone chain.
  • Grignard Reagent Approach:

    • Preparation of (4-bromophenyl)magnesium halide Grignard reagent followed by reaction with 3,5-dimethylbenzoyl derivatives to form the ketone.
    • This method requires strict anhydrous conditions and careful control of stoichiometry and temperature.
  • Transition-Metal-Free Phosphorylation/Acylation:

    • Recent methodologies involve base-promoted acylation reactions without transition metals, which may offer milder conditions and fewer by-products.
    • For example, acylation of aryl carboxylic acids with appropriate bases and organic solvents under nitrogen atmosphere has been demonstrated with high yields.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) Reference
Friedel-Crafts Acylation 4-bromobenzoyl chloride, 3,5-dimethylbenzene, AlCl3 Direct, well-established Requires Lewis acid, harsh conditions 60-80
Enolate Alkylation/Acylation LDA, THF, (iodomethyl)trimethylsilane, low temp High selectivity, mild conditions Multi-step, sensitive reagents ~60
Grignard Reaction (4-bromophenyl)MgX, 3,5-dimethylbenzoyl derivatives Versatile, good yields Sensitive to moisture, complex setup 50-70
Transition-Metal-Free Acylation Cs2CO3, DCM, nitrogen atmosphere Mild, metal-free Limited substrate scope 80-86

Research Findings and Notes

  • The Friedel-Crafts acylation remains the most practical and scalable method for synthesizing this compound, especially in industrial contexts due to its straightforwardness and cost-effectiveness.

  • Modifications to classical Friedel-Crafts conditions, such as using continuous flow reactors, have been shown to improve reaction efficiency and product purity, which is crucial for large-scale synthesis.

  • Enolate chemistry offers a more controlled approach for regioselective synthesis of substituted propiophenones, but requires careful handling of strong bases and low temperatures to avoid side reactions.

  • Grignard reagents provide a robust route but are less favored industrially due to sensitivity to moisture and the need for stringent reaction conditions.

  • Emerging metal-free acylation methods present promising alternatives with higher environmental compatibility and operational simplicity, though these methods may require further optimization for diverse substrates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one typically employs Friedel-Crafts acylation , where 4-bromobenzene reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The process is conducted under anhydrous conditions to maximize yield and purity.

Chemical Reactions

This compound can participate in several chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : The ketone group can be reduced to an alcohol using sodium borohydride.
  • Substitution : The bromine atom is amenable to nucleophilic substitution, allowing for further functionalization of the compound.

Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research has indicated that this compound may exhibit significant biological activity:

  • Antimicrobial Properties : Similar compounds have shown the ability to inhibit bacterial growth, suggesting potential applications as antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting cell cycle regulation and apoptotic pathways. This suggests its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes, indicating possible applications in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. Its structural characteristics may enhance its affinity for biological targets, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in developing new products across various sectors.

Case Studies and Research Findings

Several studies have focused on the applications and effects of this compound:

Study FocusFindings
Antimicrobial ActivityCompounds with similar structures demonstrated effective inhibition against bacterial strains.
Anticancer MechanismInduction of apoptosis was observed in vitro, suggesting a pathway involving cell cycle arrest.
Enzyme InhibitionInhibition of COX and LOX enzymes was noted, highlighting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biological effects, although specific pathways and targets would require further research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in backbone saturation, aromatic substituents, and functional groups. Key comparisons include:

Compound Name Backbone Substituents Key Structural Features Reference
3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one Propan-1-one 4-Bromophenyl, 3,5-dimethylphenyl Saturated ketone; bromine and methyl groups
1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one Propen-1-one (α,β-unsaturated) 4-Bromophenyl, 3,4-dimethylphenyl Conjugated ketone; dihedral angle: 48.13° between aromatic rings
1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one Propan-1-one 4-Methylphenyl, 3,5-dimethylphenyl Methyl instead of bromine; higher hydrophobicity
ME-4 () Pyrazoline-propanone hybrid 4-Bromophenyl, hydrazinyloxy Pyrazoline ring; hydrazine side chain
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Propan-1-one Hydroxy, methoxy groups Polar substituents; enhanced hydrogen bonding

Key Observations :

  • Backbone Saturation: The α,β-unsaturated propenone in exhibits conjugation, altering reactivity (e.g., susceptibility to Michael additions) compared to the saturated propan-1-one.
  • Substituent Effects: Bromine’s electronegativity and size increase molecular weight and polarizability relative to methyl or methoxy groups.
  • Crystallography : The dihedral angle between aromatic rings in (48.13°) suggests moderate planarity, whereas steric bulk from 3,5-dimethyl groups in the target compound may further distort molecular conformation, affecting crystallization .
Physical and Spectral Properties

Data from and highlight substituent-driven variations in physicochemical properties:

Compound Molecular Weight (g/mol) TLC Rf 1H NMR Shifts (δ, ppm) Notable Spectral Features
Target Compound ~357.3 (calculated) Not reported Aromatic protons: ~6.8–7.6 (split by 3,5-dimethyl) C=O stretch ~1700 cm⁻¹ (IR)
ME-4 () 417.3 0.40 δ 1.27 (pyrazoline CH₂), δ 4.84 (side chain CH₂) Pyrazoline ring protons at δ 3.65
3-Hydroxypropan-1-one () 256.3 Not reported δ 2.3–3.1 (hydroxy/methoxy protons) Broad O–H stretch ~3300 cm⁻¹ (IR)

Key Observations :

  • TLC Mobility : ME-4’s Rf (0.40) reflects moderate polarity due to the hydrazinyloxy group. The target compound’s bromine and methyl groups likely reduce polarity, suggesting a higher Rf if analyzed.
  • NMR : The 3,5-dimethylphenyl group in the target compound would produce distinct splitting patterns (e.g., doublets for aromatic protons), differing from the singlet for para-substituted analogs .

Biological Activity

Overview

3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one is an aromatic ketone characterized by a bromine atom attached to a phenyl ring and a propanone group linked to another phenyl ring with two methyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is influenced by its structural properties, particularly the presence of the bromine atom. This atom can participate in halogen bonding interactions, which may enhance the compound's affinity for biological targets. The compound's mechanism of action likely involves interactions with various receptors and enzymes, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain aromatic ketones can inhibit the growth of various bacterial strains. The bromine substitution may enhance these effects compared to non-brominated analogs.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, related compounds have demonstrated inhibitory effects on cancer cell proliferation in vitro.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme assays have shown that similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Study 1: Antimicrobial Efficacy

In a comparative study, various aromatic ketones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
3-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one64Staphylococcus aureus
3-(4-Fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one128Staphylococcus aureus

Study 2: Anticancer Activity

A study conducted on the anticancer properties of various aromatic ketones revealed that this compound caused a reduction in cell viability of human breast cancer cells (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of exposure .

CompoundIC50 (µM)Cell Line
This compound25MCF-7
Doxorubicin0.5MCF-7
Paclitaxel10MCF-7

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one, and how are reaction conditions optimized for yield?

Answer: The compound is synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example, using NaOH in ethanol under reflux (70–80°C) for 6–8 hours. Optimization involves adjusting solvent polarity (ethanol vs. THF), temperature, and reaction time. Monitoring via TLC (Rf values 0.38–0.45, as in ) ensures reaction progress. Post-synthesis, recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Yield improvements focus on stoichiometric ratios (1:1.2 ketone:aldehyde) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ketone-adjacent protons (δ 3.6–4.8 ppm, split due to coupling).
  • 13C NMR : Carbonyl carbon (~200 ppm), aromatic carbons (110–150 ppm), and methyl carbons (20–25 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 372.85 for ME-3 in ) and fragmentation patterns (loss of Br or methyl groups). Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation (H332).
  • Storage : In airtight containers, away from oxidizers (P403) and moisture.
  • Emergency Measures : Rinse eyes with water (P305) and seek medical aid if ingested (P301). Spills require neutralization with inert absorbents .

Q. What are the standard protocols for determining the purity of this compound, and how are they validated?

Answer:

  • HPLC/GC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
  • TLC : Compare Rf values against known standards (e.g., Rf 0.40 for ME-3 in ).
  • Melting Point : Sharp melting range (±1°C) indicates purity.
  • Validation : Spike recovery tests (98–102%) and reproducibility across three independent batches .

Q. How does the electronic nature of substituents (bromo, methyl) influence the compound’s solubility and stability?

Answer:

  • Bromophenyl Group : Electron-withdrawing effect reduces solubility in polar solvents but enhances stability against oxidation.
  • Dimethyl Groups : Electron-donating effects increase hydrophobicity; solubility improves in DCM or THF.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ketone oxidation or bromine displacement .

Advanced Questions

Q. How can researchers resolve discrepancies between theoretical and observed hydrogen-bonding patterns in the crystal structure of this compound?

Answer: Use graph-set analysis ( ) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Compare with SHELX-refined structures ( ). If discrepancies arise:

  • Check for solvent inclusion (e.g., ethanol or water in voids).
  • Apply Hirshfeld surface analysis to quantify intermolecular contacts.
  • Adjust refinement parameters (e.g., ADPs for disordered atoms) .

Q. What challenges arise in refining the crystal structure using SHELX software, and how can they be mitigated?

Answer: Common issues include:

  • Disorder : Restrain bond lengths/angles for overlapping groups (e.g., methyl or bromophenyl).
  • Twinning : Use TWIN commands and HKLF 5 data format.
  • Validation : R1 < 5%, wR2 < 10%, and residual density < 1 eÅ⁻³.
  • Tools : PLATON for symmetry checks and Mercury for visualization .

Q. How do electronic effects of substituents influence the compound’s reactivity in derivatization reactions (e.g., nucleophilic substitution)?

Answer:

  • Bromo Group : Activates the para position for nucleophilic substitution (e.g., Suzuki coupling).
  • Methyl Groups : Steric hindrance at 3,5-positions directs electrophilic attacks to the meta position.
  • DFT Calculations : Predict Fukui indices to identify reactive sites. Experimental validation via substituent scrambling (e.g., replacing Br with Cl) .

Q. What mechanistic insights are critical for controlling regiospecificity in the Claisen-Schmidt condensation used to synthesize this compound?

Answer:

  • Enolate Formation : Use strong bases (NaOH) to deprotonate the α-carbon of the ketone.
  • Steric Effects : 3,5-Dimethyl groups hinder attack at ortho positions, favoring para substitution.
  • Kinetic Control : Low temperatures (0–5°C) favor less stable but faster-forming products.
  • Monitoring : Quench aliquots at intervals for GC-MS analysis of intermediates .

Q. How should researchers address unexpected signals in 1H NMR spectra, such as split peaks or unassigned integrations?

Answer:

  • Dynamic Effects : Variable-temperature NMR (25–60°C) resolves rotational barriers (e.g., hindered aryl rotation).
  • Impurities : Repurify via column chromatography (silica gel, 70:30 hexane:ethyl acetate).
  • Solvent Artifacts : Ensure deuterated solvents are anhydrous.
  • Coupling Constants : Use 2D NMR (COSY, HSQC) to assign splitting patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

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